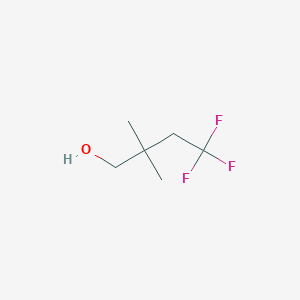

4,4,4-Trifluoro-2,2-dimethylbutan-1-ol

Overview

Description

4,4,4-Trifluoro-2,2-dimethylbutan-1-ol is a fluorinated alcohol compound . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular formula of 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol is C6H11F3O . It has a molecular weight of 156.15 .Physical And Chemical Properties Analysis

4,4,4-Trifluoro-2,2-dimethylbutan-1-ol is a liquid at room temperature . It has a molecular weight of 156.15 .Scientific Research Applications

Dynamics and Solid-State Polymorphism

Dynamics in Plastic Crystalline Phases : Research by Carignani et al. (2018) explored the dynamics of 2,2-Dimethylbutan-1-ol (an isomer of 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol) in liquid and plastic crystalline phases. This study provided insights into internal motions, molecular reorientations, and self-diffusion coefficients in different phases (Carignani et al., 2018).

Solid State Polymorphism and Dynamics : Juszyńska-Gałązka et al. (2013) studied 2,2-dimethylbutan-1-ol, focusing on its complex solid-state polymorphism and relaxational dynamics. The study identified multiple orientationally disordered crystalline phases (Juszyńska-Gałązka et al., 2013).

Catalytic Applications

- Catalysis in Gas Phase : Johnson and Stimson (1968) described the catalytic effects in the gas-phase decomposition of 2,3-dimethylbutan-2-ol, an isomer, highlighting how substitutions in the alcohol affect the reaction rate (Johnson & Stimson, 1968).

Materials Science and Luminescence Studies

NIR-Luminescence in Ytterbium Complexes : Martín‐Ramos et al. (2013) researched ytterbium(III) beta-diketonate complexes, incorporating 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione, to analyze photoluminescence properties. This study reveals the role of fluorinated β-diketonate chain length in luminescence intensity and lifetimes (Martín‐Ramos et al., 2013).

Eu(III) Tetrakis(β-diketonate) Dimeric Complex : Biju et al. (2014) synthesized a Eu(III) dimeric complex, investigating its photophysical properties and luminescence. The study includes the usage of 4,4,4-trifluoro-3-oxobutanoyl phenoxy as part of the ligand system (Biju et al., 2014).

Synthesis and Chemical Reactions

Synthesis of Taurine Derivatives : Seeberger et al. (2007) developed a method for protecting sulfonic acids using 2,2-dimethylbutane-1,4-diol, a related compound, demonstrating its application in synthesizing taurine derivatives (Seeberger et al., 2007).

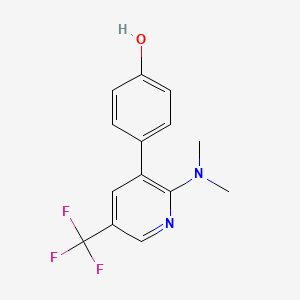

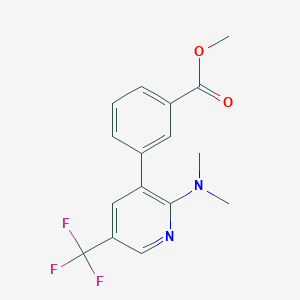

Trifluoromethyl-Containing Fused Pyridines Synthesis : Volochnyuk et al. (2003) investigated the reaction of 4,4,4-trifluoro-3-oxobutanoates with electron-rich amino heterocycles, proposing a procedure for the annulation of the trifluoromethylpyridine ring to these heterocycles (Volochnyuk et al., 2003).

Safety And Hazards

properties

IUPAC Name |

4,4,4-trifluoro-2,2-dimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3O/c1-5(2,4-10)3-6(7,8)9/h10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDQSUZSZANDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluoro-2,2-dimethylbutan-1-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

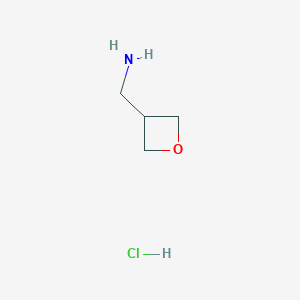

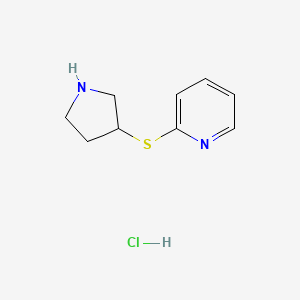

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride](/img/structure/B1429470.png)

![2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429479.png)

![methyl (2E)-3-(dimethylamino)-2-[(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acrylate](/img/structure/B1429485.png)

![2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429491.png)

![2-(Pyrrolidin-3-yloxy)benzo[d]oxazole hydrochloride](/img/structure/B1429492.png)